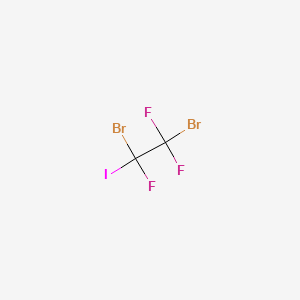

1,2-Dibromo-1-iodotrifluoroethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dibromo-1-iodotrifluoroethane (also known as 1,2-DBT) is a halogenated hydrocarbon compound used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 97°C and a molecular weight of 265.9 g/mol. It is widely used in the synthesis of organic compounds, as a solvent for organic reactions, and as a catalyst in the production of fluorinated compounds. In addition, 1,2-DBT has been used as a reagent in the analysis of environmental pollutants, and as a biocide in the treatment of industrial wastewater.

Applications De Recherche Scientifique

Halophilic Reactions and Synthetic Applications

In the study by Petko, Kot, and Yagupol’skii (2008), 1,2-Dibromo-1-iodotrifluoroethane was investigated for its reactivity with N-sodium-substituted azoles, demonstrating its utility in halophilic reactions where it acted as a precursor for the generation of N-(2-bromo-2-chlorotrifluoroethyl)azoles and N-(2,2-dibromotrifluoroethyl) derivatives as by-products. This showcases its application in synthesizing compounds with potential utility in various fields, including material science and organic chemistry (Petko, Kot, & Yagupol’skii, 2008).

Structural and Bond Rotational Studies

Emsley et al. (2006) analyzed the structure and bond rotational potential of some fluorinated ethanes, including 1,2-dibromo-1,1-difluoroethane, using NMR spectroscopy. This research provides insights into the molecular dynamics and conformational preferences of fluorinated compounds, contributing to the understanding of their physical and chemical properties (Emsley et al., 2006).

Electrocatalytic Applications

Hosoi, Inagi, Kubo, and Fuchigami (2011) explored the electron transfer behavior of 1,2-diphenyl-o-carborane in the presence of 1,2-dibromo-1,2-diphenylethane, leading to the catalytic reduction of the dibromide. This study not only highlights the electrocatalytic potential of such systems but also opens avenues for the development of new catalytic processes in organic synthesis (Hosoi et al., 2011).

Thermal Stability and Flame Retardancy

Arsenault et al. (2008) conducted a detailed study on the thermal stabilities and structure characterization of brominated flame retardants, including 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Their research provided critical insights into the thermal behavior and potential applications of such compounds as flame retardants, which is crucial for safety and environmental considerations (Arsenault et al., 2008).

Environmental Presence and Impact

Tomy et al. (2008) identified the presence of the novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in Canadian Arctic beluga, shedding light on the environmental distribution and potential impacts of such compounds. This work emphasizes the importance of monitoring and understanding the ecological effects of synthetic chemicals (Tomy et al., 2008).

Propriétés

IUPAC Name |

1,2-dibromo-1,1,2-trifluoro-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBJHLYGOOZDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)I)(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371598 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1-iodotrifluoroethane | |

CAS RN |

216394-01-3 |

Source

|

| Record name | 1,2-Dibromo-1-iodotrifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.